Unii-djf621DE4F
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Overview
Description
GW-328267 is a small molecule drug that acts as an agonist of the adenosine A2 receptor. It was initially developed by GSK Plc for its potential therapeutic applications in various diseases, including immune system diseases, infectious diseases, and respiratory diseases .
Preparation Methods
The synthetic routes and reaction conditions for GW-328267 are not extensively detailed in publicly available sources. it is known that the compound is prepared for research purposes and is available in various quantities for laboratory use . The preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Scientific Research Applications
GW-328267 has been extensively studied for its potential therapeutic applications. It has shown promise in treating acute lung injury, asthma, and chronic obstructive pulmonary disease (COPD). The compound’s broad-spectrum anti-inflammatory actions make it a valuable candidate for research in immune system diseases and respiratory conditions . Additionally, GW-328267 has been evaluated in clinical trials for its safety, tolerability, pharmacokinetics, and pharmacodynamics .
Mechanism of Action
GW-328267 exerts its effects by acting as an agonist of the adenosine A2 receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. By activating the adenosine A2 receptor, GW-328267 can modulate these processes, leading to its therapeutic effects . The compound’s mechanism of action involves the activation of molecular pathways associated with the adenosine A2 receptor, which in turn affects cellular functions and responses .
Comparison with Similar Compounds
Similar compounds include UK-432097 and Sonedenoson, both of which have been evaluated for their therapeutic potential in respiratory diseases and wound healing . clinical trials have indicated that the compound did not achieve the desired clinical endpoints in some cases .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
210237-78-8 |
---|---|
Molecular Formula |
C21H26N10O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]-5-(2-ethyltetrazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1 |
InChI Key |
FLBKPDIBGNWXMT-NIQZGXKPSA-N |
Isomeric SMILES |
CCN1N=C(N=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)N[C@@H](CC5=CC=CC=C5)CO)N)O)O |
SMILES |
CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O |
Canonical SMILES |
CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-328267; GW328267; GW 328267; J2.047.755E; GW328267X; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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